Cas no 87266-37-3 (2-imidazol-1-ylacetic acid;hydrochloride)
2-imidazol-1-ylacetic acid;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-(1H-Imidazol-1-yl)acetic acid hydrochloride
- Imidazol-1-ylacetic acid hydrochloride
- 1H-Imidazole-1-acetic acid hydrochloride
- 2-imidazol-1-ylacetic acid,hydrochloride
- (1H-Imidazol-1-yl)-acetic acid
- 1H-imidazol-1-ylacetic acid hydrochloride
- 1H-Imidazole-1-aceticacid,monohydrochloride
- Acetic acid,2-(1H-imidazol-1-yl) hydrochloride
- 1H-Imidazole-1-acetic acid monohydrochloride
- Acetic acid, 2-(1H-imidazol-1-yl) hydrochloride
- 1H-Imidazole-1-acetic acid HCl
- zlchem 363
- PubChem8383
- PubChem7609
- 1H-Imidazole-1-acetic acid, monohydrochloride
- ZLC0207
- JKZJSYXGKHQHRA-UHFFFAOYSA-N
- BCP1818
- 2-imidazol-1-ylacetic acid;hydrochloride
- 1H-Imidazole-1-acetic acid, monohydrochloride (9CI)
- (1H-Imidazol-1-yl)acetic acid hydrochloride
- 1-Imidazoleacetic acid hydrochloride
- 1-Imidazolylacetic acid hydrochloride
- DB-005096
- MFCD00050629
- G71800
- BCP18186
- 2-(1-imidazolyl)acetic acid hydrochloride
- 87266-37-3
- EN300-38979
- DTXSID80516159
- 1H-Imidazole-1-acetic acid mono hydrochloride
- AC-6808
- (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1)
- AKOS015892557
- SY041807
- AC-2878
- 1H-Imidazole-1-acetic acid mono, HCl
- 2-(1H-imidazol-1-yl)aceticacidhydrochloride
- 1h-imidazoleacetic acid hydrochloride
- 2-(1-imidazolyl) acetic acid hydrochloride
- SCHEMBL1904485
- CS-0043865
- 1H-Imidazoleacetic acid HCl
-
- MDL: MFCD00050629
- Inchi: 1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H
- InChI Key: JKZJSYXGKHQHRA-UHFFFAOYSA-N
- SMILES: Cl.O=C(CN1C=CN=C1)O
Computed Properties
- Exact Mass: 162.02000
- Monoisotopic Mass: 162.0196052g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.3±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 392.1±25.0 °C at 760 mmHg
- Flash Point: 190.9±23.2 °C
- PSA: 55.12000
- LogP: 0.76970
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
2-imidazol-1-ylacetic acid;hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-imidazol-1-ylacetic acid;hydrochloride Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-imidazol-1-ylacetic acid;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H899779-25g |
2-(1H-Imidazol-1-yl)acetic acid hydrochloride |
87266-37-3 | 97% | 25g |
537.30 | 2021-05-17 | |
| Fluorochem | 225063-5g |
2-(1H-Imidazol-1-yl)acetic acid hydrochloride |
87266-37-3 | 95% | 5g |
£18.00 | 2022-02-28 | |
| Fluorochem | 225063-10g |
2-(1H-Imidazol-1-yl)acetic acid hydrochloride |
87266-37-3 | 95% | 10g |
£32.00 | 2022-02-28 | |
| Fluorochem | 225063-25g |
2-(1H-Imidazol-1-yl)acetic acid hydrochloride |
87266-37-3 | 95% | 25g |
£64.00 | 2022-02-28 | |
| Chemenu | CM187178-10g |
1H-Imidazole-1-acetic acid monohydrochloride |
87266-37-3 | 95+% | 10g |
$66 | 2021-08-05 | |
| Chemenu | CM187178-25g |
1H-Imidazole-1-acetic acid monohydrochloride |
87266-37-3 | 95+% | 25g |
$131 | 2021-08-05 | |
| TRC | I385638-10mg |
2-(1H-imidazol-1-yl)acetic acid hydrochloride |
87266-37-3 | 10mg |
50.00 | 2021-08-04 | ||
| TRC | I385638-50mg |
2-(1H-imidazol-1-yl)acetic acid hydrochloride |
87266-37-3 | 50mg |
70.00 | 2021-08-04 | ||
| TRC | I385638-100mg |
2-(1H-imidazol-1-yl)acetic acid hydrochloride |
87266-37-3 | 100mg |
85.00 | 2021-08-04 | ||
| Alichem | A069004941-25g |
2-(1H-Imidazol-1-yl)acetic acid hydrochloride |
87266-37-3 | 95% | 25g |
$154.84 | 2023-08-31 |
2-imidazol-1-ylacetic acid;hydrochloride Production Method
Production Method 1
Production Method 2
1.2 Catalysts: Tetrabutylammonium iodide ; 8 h, 25 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, reflux
Production Method 3
1.2 Reagents: Isopropanol ; 0.5 h, -10 - 0 °C; 0 °C → rt; 0.5 h, rt; 0.5 h, rt; 1 h, rt
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux; 2 h, reflux
Production Method 5
Production Method 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
Production Method 7
Production Method 8
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 4 h, reflux
Production Method 9
1.2 30 min, rt; 7 h, rt → reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ; 25 °C; 15 h, 25 °C
Production Method 10
Production Method 11
Production Method 12
2.1 Reagents: Hydrochloric acid
Production Method 13
1.2 Reagents: Water
2.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 1 h, -15 - -10 °C; -10 °C → -5 °C; 2 h, -5 - 0 °C
2.2 Reagents: Isopropanol ; 0.5 h, -10 - 0 °C; 0 °C → rt; 0.5 h, rt; 0.5 h, rt; 1 h, rt
Production Method 14
2.1 Reagents: Sodium hydroxide Solvents: Water ; rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
2-imidazol-1-ylacetic acid;hydrochloride Raw materials
- Imidazole
- ethyl 2-chloroacetate
- methyl 2-(1H-imidazol-1-yl)acetate
- Imidazol-1-yl-acetic Acid
- ethyl 2-(1H-imidazol-1-yl)acetate
- tert-butyl 2-chloroacetate
- Ethyl bromoacetate
- 1-imidazol-1-ylethanone
- 1H-Imidazole-1-acetic acid, 1,1-dimethylethyl ester
2-imidazol-1-ylacetic acid;hydrochloride Preparation Products
2-imidazol-1-ylacetic acid;hydrochloride Related Literature
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2-imidazol-1-ylacetic acid;hydrochloride
2-Imidazol-1-ylacetic Acid Hydrochloride (CAS No: 87266-37-3)
2-Imidazol-1-ylacetic acid hydrochloride is a compound with the CAS registry number 87266-37-3, and it belongs to the class of organic compounds known as imidazole derivatives. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule consists of an imidazole ring attached to an acetic acid group, with the hydrochloride salt form being the most commonly studied and utilized variant.
Recent studies have highlighted the antimicrobial properties of 2-imidazol-1-ylacetic acid hydrochloride, particularly against a wide range of bacterial and fungal pathogens. Researchers have found that this compound exhibits potent inhibitory effects on the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, making it a promising candidate for the development of new antimicrobial agents. The mechanism of action involves disruption of cellular membranes and inhibition of essential enzymatic pathways, which are critical for microbial survival.
In addition to its antimicrobial activity, 2-imidazol-1-ylacetic acid hydrochloride has also been explored for its potential in cancer therapy. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy drugs. The ability to selectively target cancer cells while sparing healthy cells makes this compound a valuable lead for the development of targeted anticancer therapies. Furthermore, its ability to modulate key signaling pathways, such as the PI3K/AKT/mTOR pathway, has been extensively investigated in recent research.
The synthesis of 2-imidazol-1-ylacetic acid hydrochloride involves a multi-step process that typically begins with the preparation of imidazole derivatives followed by alkylation or acylation reactions. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis process, improving both yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high product quality.
Another area where 2-imidazol-1-ylacetic acid hydrochloride has shown promise is in agricultural applications. Studies have demonstrated its potential as a plant growth regulator, capable of enhancing crop yield and improving stress tolerance in plants. The compound's ability to modulate plant hormone signaling pathways, particularly auxin-related pathways, has been attributed to its structural similarity to natural auxins. This property makes it a valuable tool for developing eco-friendly agricultural solutions that can address challenges posed by climate change and soil degradation.
From a materials science perspective, 2-imidazol-1-ylacetic acid hydrochloride has been investigated for its role in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The imidazole moiety serves as a versatile ligand due to its ability to coordinate with a wide range of metal ions. Recent research has focused on exploiting this property to design MOFs with enhanced catalytic activity, gas adsorption capabilities, and drug delivery applications.
In conclusion, 2-imidazol-1-ylacetic acid hydrochloride (CAS No: 87266-37-3) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthetic methods and mechanistic understanding, position it as a valuable tool for addressing pressing challenges in medicine, agriculture, and materials science. Continued research into its biological activities and chemical properties is expected to unlock even more potential uses for this intriguing compound.
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